molecular formula C23H20F3N3O3S B420002 N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

Cat. No.: B420002
M. Wt: 475.5g/mol
InChI Key: BWPOWZANCGZRJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a trifluoromethyl group, and a benzoquinazoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethoxyphenylamine, which is then reacted with various reagents to introduce the trifluoromethyl and benzoquinazoline groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoquinazoline derivatives and trifluoromethyl-substituted compounds. Examples include:

  • N-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)quinazolin-2-yl]sulfanyl}acetamide
  • N-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20F3N3O3S

Molecular Weight

475.5g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20F3N3O3S/c1-31-17-10-8-14(11-18(17)32-2)27-19(30)12-33-22-28-20-15-6-4-3-5-13(15)7-9-16(20)21(29-22)23(24,25)26/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,27,30)

InChI Key

BWPOWZANCGZRJT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F)OC

Origin of Product

United States

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